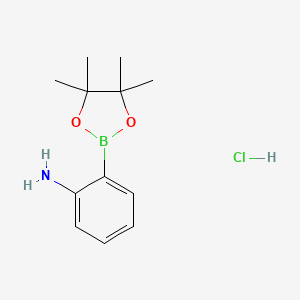
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride
Overview
Description
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride is a chemical compound with the molecular formula C12H19BClNO2 . It is also known by other names such as 2-Aminophenylboronic acid, pinacol ester, HCl, and 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride .
Molecular Structure Analysis
The molecular structure of this compound consists of a boron atom bonded to an oxygen atom and a carbon atom, which is part of a larger organic structure . The InChI key for this compound is XWILEMYKORLIPW-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
The molecular weight of this compound is 255.55 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The exact mass of this compound is 255.1197367 g/mol .Scientific Research Applications
Synthesis and Structural Characterization
- The compounds 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)benzonitrile and N-(3-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline have been synthesized and structurally characterized using various spectroscopic techniques and X-ray diffraction. Density functional theory (DFT) calculations were used for comparative analysis of spectroscopic data, geometrical parameters, and other molecular properties (Wu et al., 2021).
Fluorescence Probes for Hydrogen Peroxide Detection
- A series of boronate ester fluorescence probes, including derivatives of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, have been synthesized for the detection of hydrogen peroxide (H2O2). These probes display various fluorescence responses towards H2O2, demonstrating their potential in chemical sensing applications (Lampard et al., 2018).
Applications in Organic Electrolyte-Based Batteries
- Boron-based compounds, including N,N-diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, have been explored as electrolyte additives in fluoride shuttle batteries (FSBs). These compounds affect the acidity strength of borates and improve fluoride ion conductivity and solubility, enhancing the performance of FSBs (Kucuk & Abe, 2020).
Biomedical Research: Anticancer Properties
- Iminophosphineplatinum(II) complexes containing boronate esters derived from 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline have been synthesized and studied for their anticancer properties against glioma cell lines. This research suggests potential biomedical applications of these compounds in cancer therapy (St-Coeur et al., 2017).
Mechanism of Action
Target of Action
Similar compounds like 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine and 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are used as reagents in organic synthesis reactions, suggesting that the compound might interact with a variety of molecular targets depending on the specific reaction conditions.
Mode of Action
Similar compounds are known to participate in borylation reactions , which involve the addition of a boron atom to organic molecules. This suggests that 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride might interact with its targets by transferring a boron atom to them.
Pharmacokinetics
The compound’s solubility in organic solvents suggests that it might be well-absorbed and distributed in the body.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is sensitive to moisture and may hydrolyze in a humid environment . Therefore, it should be stored in a dry place. Additionally, the compound’s reactivity and stability could be affected by factors such as temperature, pH, and the presence of other chemicals.
Properties
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO2.ClH/c1-11(2)12(3,4)16-13(15-11)9-7-5-6-8-10(9)14;/h5-8H,14H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWILEMYKORLIPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20656947 | |
| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20656947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
393877-09-3 | |
| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20656947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


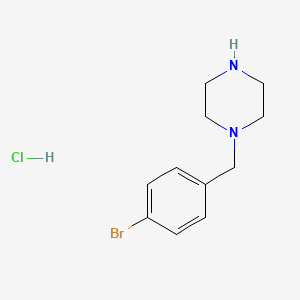
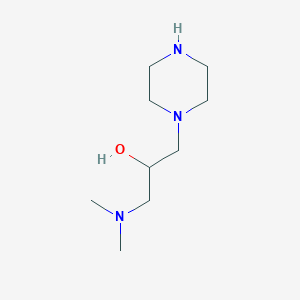

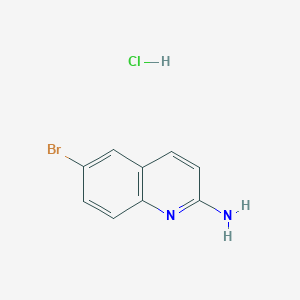
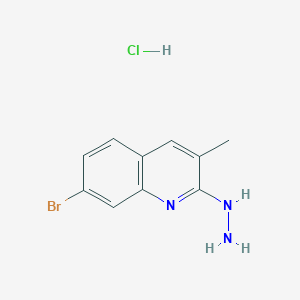
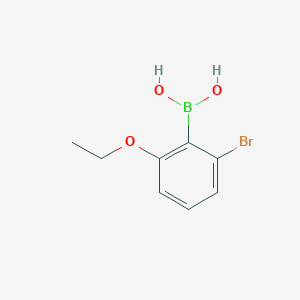

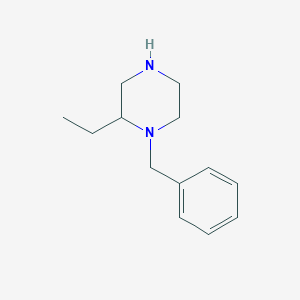
![8-Bromo-6-chloroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1519711.png)
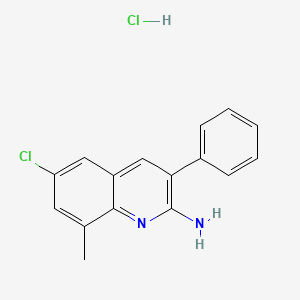
![N-[1-(4-Bromophenyl)ethyl]methanesulfonamide](/img/structure/B1519714.png)

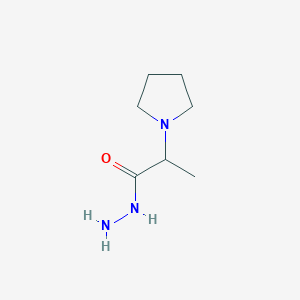
![6-Bromoimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1519720.png)
